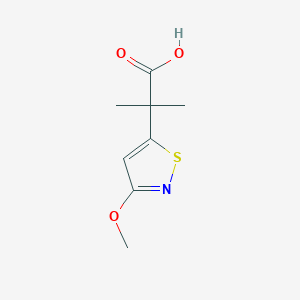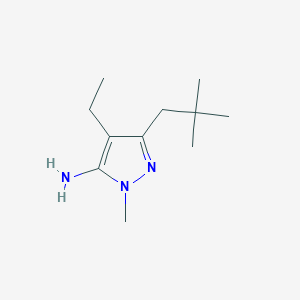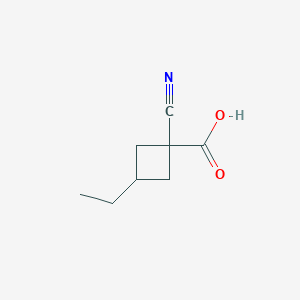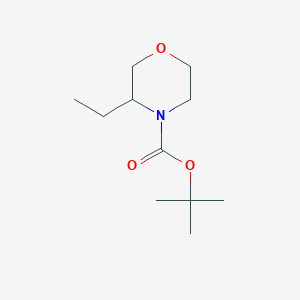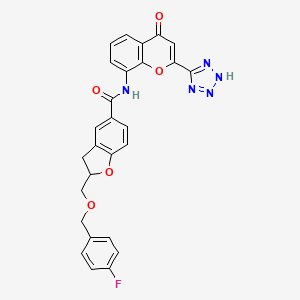
2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” is a complex organic compound that features multiple functional groups, including a benzofuran ring, a chromenone moiety, and a tetrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” typically involves multi-step organic synthesis. The process may include:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chromenone Moiety: This step might involve the use of chromenone derivatives and coupling reactions.
Attachment of the Tetrazole Ring: Tetrazole rings are often introduced through cycloaddition reactions involving azides and nitriles.
Final Coupling and Functionalization: The final steps would involve coupling the various fragments together and introducing the fluorobenzyl group through etherification reactions.
Industrial Production Methods
Industrial production of such complex compounds often requires optimization of reaction conditions to maximize yield and purity. This may involve:
Catalysts: Use of specific catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to dissolve reactants and control reaction environments.
Temperature and Pressure Control: Precise control of temperature and pressure to favor desired reaction pathways.
Chemical Reactions Analysis
Types of Reactions
“2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized at specific sites, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and chromenone rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Like sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles, or electrophiles depending on the desired substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential use as a pharmaceutical agent due to its complex structure and functional groups.
Industry: Applications in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” would depend on its specific interactions with molecular targets. This could involve:
Binding to Enzymes or Receptors: Modulating their activity.
Interfering with Biological Pathways: Affecting cellular processes.
Inducing or Inhibiting Specific Reactions: Through its functional groups.
Comparison with Similar Compounds
Similar Compounds
Benzofuran Derivatives: Compounds with similar benzofuran structures.
Chromenone Derivatives: Molecules containing the chromenone moiety.
Tetrazole-Containing Compounds: Other compounds with tetrazole rings.
Uniqueness
The uniqueness of “2-(((4-fluorobenzyl)oxy)methyl)-N-(4-oxo-2-(1H-tetrazol-5-yl)-4H-chromen-8-yl)-2,3-dihydrobenzofuran-5-carboxamide” lies in its combination of these diverse functional groups, which may confer unique chemical and biological properties.
Properties
Molecular Formula |
C27H20FN5O5 |
|---|---|
Molecular Weight |
513.5 g/mol |
IUPAC Name |
2-[(4-fluorophenyl)methoxymethyl]-N-[4-oxo-2-(2H-tetrazol-5-yl)chromen-8-yl]-2,3-dihydro-1-benzofuran-5-carboxamide |
InChI |
InChI=1S/C27H20FN5O5/c28-18-7-4-15(5-8-18)13-36-14-19-11-17-10-16(6-9-23(17)37-19)27(35)29-21-3-1-2-20-22(34)12-24(38-25(20)21)26-30-32-33-31-26/h1-10,12,19H,11,13-14H2,(H,29,35)(H,30,31,32,33) |
InChI Key |
LJJHEYJRUPPUTP-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C1C=C(C=C2)C(=O)NC3=CC=CC4=C3OC(=CC4=O)C5=NNN=N5)COCC6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![{2-ethyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}methanamine](/img/structure/B13061549.png)
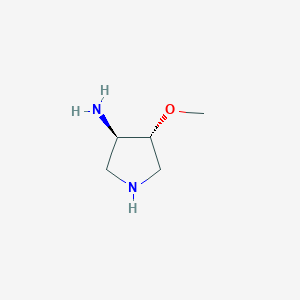
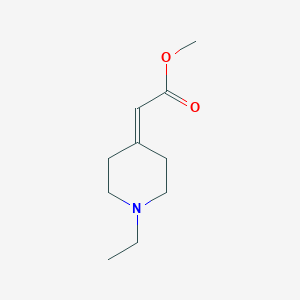

![1,2,3,5,6,7-Hexahydrobenzo[f]pyrido[3,2,1-ij]quinoline](/img/structure/B13061570.png)
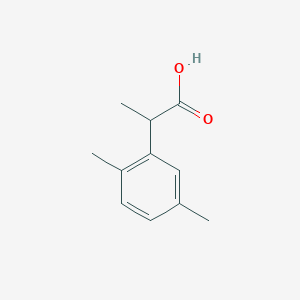
![[[(2R,3S,4R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] [(2R,3R,4S,5S)-3,4,5-trihydroxyoxan-2-yl] hydrogen phosphate](/img/structure/B13061577.png)
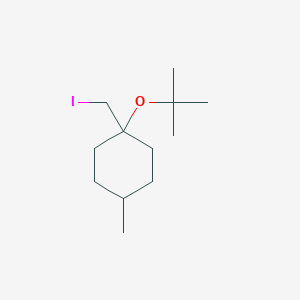

![tert-Butyl 4-hydroxy-1H,2H,3H-pyrrolo[2,3-c]pyridine-1-carboxylate](/img/structure/B13061595.png)
